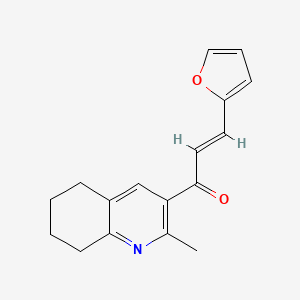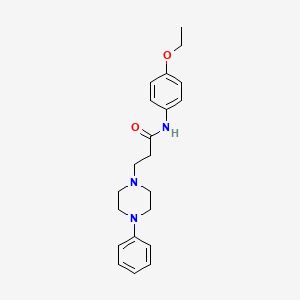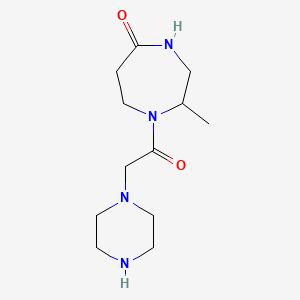
3-(2-furyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine and pharmacology. This compound is also known as curcumin, which is a natural pigment found in turmeric.
作用机制
Curcumin exerts its biological effects through various mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. Curcumin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Curcumin also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Curcumin has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Curcumin also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. In addition, curcumin has been shown to possess anticancer properties by inhibiting the proliferation and inducing apoptosis of cancer cells.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and stability. Curcumin is also readily available and relatively inexpensive. However, curcumin has some limitations, including its poor bioavailability, which limits its effectiveness in vivo. Curcumin is also subject to degradation and oxidation, which can affect its stability and activity.
未来方向
There are several future directions for the study of curcumin, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential use in combination with other drugs, and the exploration of its potential application in various fields, including food science and cosmetics. Further research is also needed to elucidate the mechanisms underlying the biological effects of curcumin and to identify its potential therapeutic targets.
合成方法
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. Extraction from turmeric is the most common method and involves the isolation of curcuminoids from the rhizomes of turmeric. Chemical synthesis involves the condensation of aromatic aldehydes with β-diketones in the presence of suitable catalysts. Microbial synthesis involves the fermentation of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
科学研究应用
Curcumin has been extensively studied for its potential application in various fields, including medicine, pharmacology, and food science. In medicine, curcumin has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, curcumin has been investigated for its potential use as a drug delivery system and as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In food science, curcumin has been studied for its potential use as a food additive and as a natural food colorant.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMJGDZEFUGOE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5359026.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5359028.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacrylamide](/img/structure/B5359029.png)
![[1-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B5359034.png)
![4-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5359053.png)

![1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5359072.png)

![4-[(4-fluorophenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5359094.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-ethyl-N-isopropylisoxazole-3-carboxamide](/img/structure/B5359107.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5359117.png)
![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359135.png)